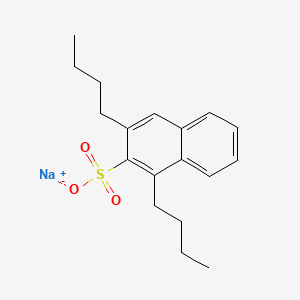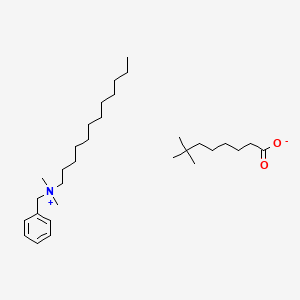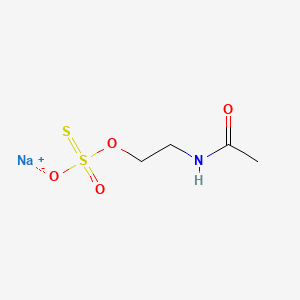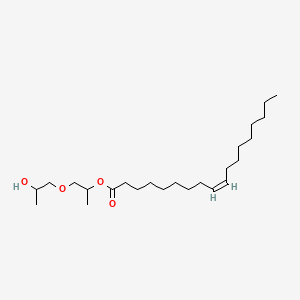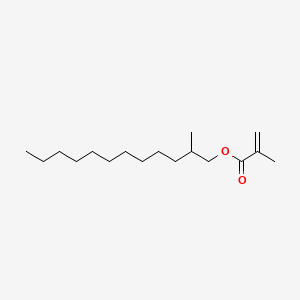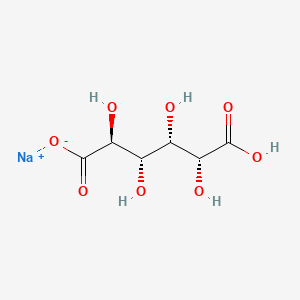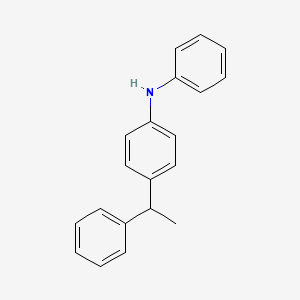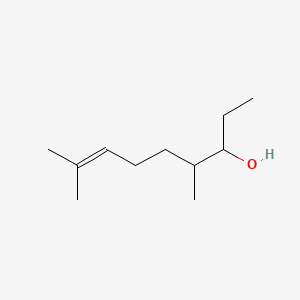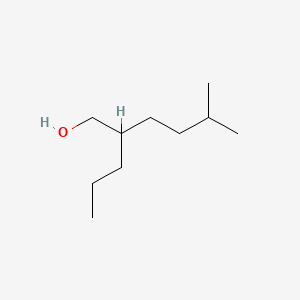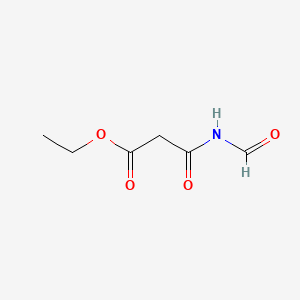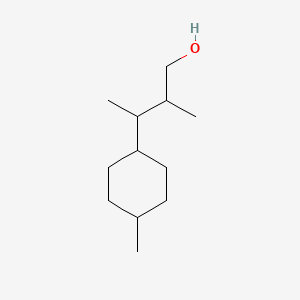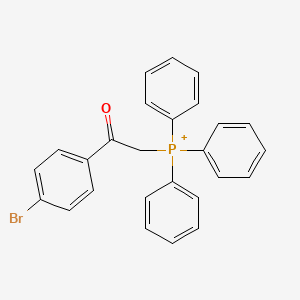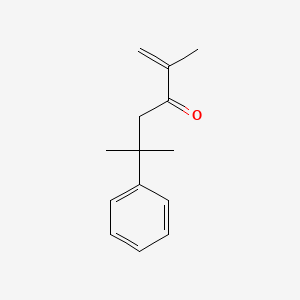
1-Hexen-3-one, 2,5-dimethyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexen-3-one, 2,5-dimethyl-5-phenyl- is an organic compound with a unique structure that includes a hexene backbone with a ketone functional group at the third position, and two methyl groups and a phenyl group attached at the second and fifth positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- can be synthesized through various organic reactions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- may involve the use of continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Hexen-3-one, 2,5-dimethyl-5-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
- 1-Hexen-3-one, 2,5-dimethyl-
- 1-Hexen-3-one, 5-phenyl-
- 1-Hexen-3-one, 2,5-dimethyl-4-phenyl-
Uniqueness: 1-Hexen-3-one, 2,5-dimethyl-5-phenyl- is unique due to the specific positioning of the methyl and phenyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
61550-56-9 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2,5-dimethyl-5-phenylhex-1-en-3-one |
InChI |
InChI=1S/C14H18O/c1-11(2)13(15)10-14(3,4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
Clave InChI |
XYDMLNRJJZVUKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)CC(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)
